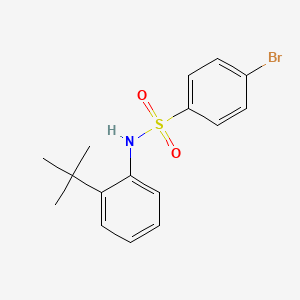
4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-tert-butylphenyl)benzenesulfonamide: is a chemical compound with the molecular formula C16H18BrNO2S . It belongs to the class of sulfonamides, which are organic compounds containing a sulfonamide functional group (–SO2NH2). Let’s break down its structure:
- The benzenesulfonamide part consists of a benzene ring (C6H5) attached to a sulfonamide group (–SO2NH2).
- The 4-bromo group indicates that a bromine atom (Br) is attached to the benzene ring at the 4-position.
- The 2-tert-butylphenyl group signifies that a tert-butyl (tert-C4H9) group is attached to the benzene ring at the 2-position.
Preparation Methods
Synthetic Routes: The synthesis of 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide involves several steps. One common synthetic route includes the following:
-
Bromination: : Start with N-(2-tert-butylphenyl)benzenesulfonamide and react it with bromine (Br2) in an appropriate solvent. The bromine adds to the benzene ring, resulting in the formation of the 4-bromo derivative.
-
Sulfonation: : Next, treat the this compound with sulfuric acid (H2SO4) to introduce the sulfonamide group.
Industrial Production Methods: Industrial-scale production methods may vary, but they typically involve efficient and scalable processes based on the synthetic routes described above.
Chemical Reactions Analysis
4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles.
Reduction Reactions: Reduction of the sulfonamide group can yield the corresponding amine.
Oxidation Reactions: Oxidation of the tert-butyl group may lead to the formation of ketones or other functional groups.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a building block for designing bioactive molecules.
Biological Studies: Researchers use it to explore biological pathways and interactions.
Organic Synthesis: It contributes to the synthesis of more complex compounds.
Mechanism of Action
The exact mechanism of action for 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide depends on its specific application. It could interact with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
While 4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, similar compounds include 2-bromo-N-(4-tert-butylphenyl)benzenesulfonamide and N-butylbenzenesulfonamide . These compounds share structural similarities but differ in substitution positions and functional groups.
Properties
Molecular Formula |
C16H18BrNO2S |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
4-bromo-N-(2-tert-butylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18BrNO2S/c1-16(2,3)14-6-4-5-7-15(14)18-21(19,20)13-10-8-12(17)9-11-13/h4-11,18H,1-3H3 |
InChI Key |
SXJXASDQWSHBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















